N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with neuronal voltage-sensitive sodium channels .
Mode of Action
Related compounds have been observed to bind moderately to neuronal voltage-sensitive sodium channels .
Biochemical Pathways
Related compounds have been associated with anticonvulsant activity, suggesting potential involvement in neurological signaling pathways .
Result of Action
Related compounds have been associated with anticonvulsant activity, suggesting potential effects on neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach involves the reaction of 4-phenylpiperazine with an appropriate benzodioxine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization using a mixture of solvents such as dichloromethane (DCM) and methanol .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-28(25,18-6-7-19-20(16-18)27-15-14-26-19)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,16,21H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYPZGKBARKGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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